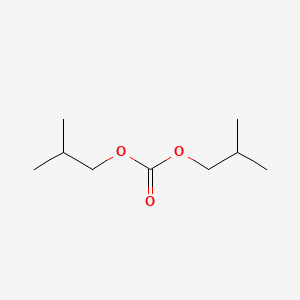

Diisobutyl carbonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

bis(2-methylpropyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXXZMDJQLPQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060236 | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-92-4 | |

| Record name | Diisobutyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN7NR8B1XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fuel Additive

Dialkyl carbonates, including dibutyl carbonate (a close structural analog of DIBC), are being explored as potential fuel additives. jxjinhechemical.comalfa-industry.comriverlandtrading.com Their high oxygen content can contribute to more complete combustion, potentially leading to a reduction in harmful emissions such as soot. mdpi.com Diethyl carbonate, another dialkyl carbonate, has been shown to be an effective oxygenated additive in diesel fuel, improving engine performance and reducing emissions. mdpi.com The properties of diisobutyl carbonate suggest it could offer similar benefits, although specific research on its performance as a fuel additive is still emerging.

Electrolyte Solvent

The search for safer and more efficient electrolytes is a critical area of research for next-generation lithium-ion batteries. nih.gov Dialkyl carbonates are key components of these electrolytes, typically used as solvents for lithium salts like LiPF6. osti.govnih.gov While common electrolytes often use a mixture of cyclic carbonates (like ethylene (B1197577) carbonate) and linear carbonates (like dimethyl carbonate or diethyl carbonate), the properties of diisobutyl carbonate make it a candidate for investigation in this field. nih.govosti.gov Its higher boiling point and thermal stability could potentially enhance the safety of lithium-ion batteries. cymitquimica.com Research into superconcentrated electrolytes has shown that using single linear carbonate solvents can lead to stable battery cycling at high voltages. nih.gov

Reagent in Organic Synthesis

Phosgene-Free Synthesis Routes for Dialkyl Carbonates

Historically, many carbonates were produced using phosgene (B1210022), a highly toxic and corrosive gas. jxnutaolab.comtno.nltum.de The significant hazards associated with phosgene have driven the development of alternative, "phosgene-free" synthetic pathways for dialkyl carbonates like DIBC. jxnutaolab.comtno.nltum.de These greener approaches aim to reduce environmental impact and improve process safety. jxnutaolab.com

One of the most promising phosgene-free methods is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with an alcohol. jxnutaolab.combeilstein-journals.org This method avoids the use of hazardous materials and often utilizes catalysts that can be recycled, further enhancing its green credentials. beilstein-journals.org

Transesterification Processes for this compound Production

Transesterification is a key process for producing a variety of organic carbonates. beilstein-journals.org In the context of DIBC synthesis, this involves reacting a simple carbonate ester with isobutanol.

The synthesis of this compound can be achieved through the transesterification of dimethyl carbonate (DMC) with isobutanol. This reaction typically involves heating a mixture of DMC and isobutanol in the presence of a suitable catalyst. The process is an equilibrium reaction where methanol (B129727) is produced as a byproduct. To drive the reaction towards the formation of DIBC, the methanol is often removed from the reaction mixture as it forms.

The efficiency and selectivity of the transesterification reaction are highly dependent on the catalytic system employed. jxnutaolab.combeilstein-journals.org Various catalysts have been investigated to optimize the production of dialkyl carbonates.

Proline-based ionic liquids have emerged as effective and recyclable catalysts for the synthesis of dialkyl carbonates. jxnutaolab.comresearchgate.net These catalysts have demonstrated high activity and selectivity in the transesterification of dimethyl carbonate with alcohols, including isobutanol. jxnutaolab.com For instance, tetraethylammonium (B1195904) prolinate ([N2222][Pro]) has been shown to be a highly effective catalyst for the synthesis of dibutyl carbonate from DMC and n-butanol, achieving a high yield and selectivity. jxnutaolab.comresearchgate.net Quantum-mechanical calculations suggest that the catalyst works through a synergistic dual activation mechanism, activating both the alcohol and dimethyl carbonate simultaneously. jxnutaolab.combeilstein-journals.org This dual activation enhances the electrophilicity of the alcohol and the nucleophilicity of the DMC, leading to excellent catalytic performance. jxnutaolab.com

Interactive Table: Catalytic Performance of Proline-Based Ionic Liquids

| Catalyst | Reactants | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| [N2222][Pro] | DMC, n-butanol | 96 | 75 (to DBC) | 72 |

Data derived from a study on dibutyl carbonate synthesis, which is analogous to this compound synthesis. jxnutaolab.comresearchgate.net

Alkali carbonates, such as potassium carbonate (K2CO3), are inexpensive and effective catalysts for the transesterification of dialkyl carbonates. benthamopen.commdpi.comgychbjb.com K2CO3 has been shown to exhibit high activity and selectivity in the synthesis of dibutyl carbonate from DMC and butanol. gychbjb.com In this reaction, K2CO3 is believed to react with the alcohol to form an alkoxide, which then attacks the dimethyl carbonate. mdpi.com Studies have shown that under optimized conditions, K2CO3 can lead to high conversions of DMC and high selectivity towards the desired dialkyl carbonate. gychbjb.com For the synthesis of dibutyl carbonate, a DMC conversion of 89.1% and a selectivity to dibutyl carbonate of 97.6% have been reported. gychbjb.com

Interactive Table: Performance of K2CO3 Catalyst in Dibutyl Carbonate Synthesis

| Parameter | Value |

|---|---|

| Reactants | DMC, n-butanol |

| Catalyst | K2CO3 |

| DMC Conversion | 89.1% |

| Selectivity to DBC | 97.6% |

| DBC Yield | 86.9% |

Data from a study on the synthesis of dibutyl carbonate. gychbjb.com

Metal oxides and supported metal oxides are another important class of heterogeneous catalysts for the synthesis of dialkyl carbonates. researchgate.netmdpi.comresearchgate.net These catalysts are often favored for their stability and ease of separation from the reaction mixture. beilstein-journals.org Square-shaped Zn-Ti-O nanoplates have been successfully used as a solid acid catalyst for the synthesis of diphenyl carbonate via transesterification. researchgate.net Similarly, zirconia (ZrO2) based catalysts, sometimes in combination with alkali carbonates like K2CO3, have been investigated for the direct synthesis of dialkyl carbonates from CO2 and alcohols. mdpi.comresearchgate.net The catalytic activity of these materials is often related to their acidic and basic surface properties. researchgate.net For example, in the synthesis of dimethyl carbonate, both acid and basic sites on the catalyst surface play a crucial role. researchgate.net

Catalytic Systems for Transesterification

Imidazole-Based Ionic Framework Catalysis

The synthesis of dialkyl carbonates, including this compound, has seen advancements through the use of imidazole-based ionic liquids (ILs) and ionic frameworks as catalysts. researchgate.net These catalysts are noteworthy for their tunable structures and potential for high catalytic activity under relatively mild conditions. doi.orgmdpi.com Imidazolium-based ILs can act as organocatalysts, where their catalytic activity is often attributed to the acidic proton on the imidazole (B134444) ring, which can activate reactants. mdpi.com

Imidazole-based catalysts, particularly functionalized ionic liquids, have been developed for various carbonate syntheses. researchgate.net For instance, 1,3-dialkylimidazole-2-carboxylate has been identified as a pre-catalyst for producing cyclic carbonates, which operates as a "masked" N-heterocyclic carbene (NHC). rsc.orgrsc.org The in-situ generation of the active NHC from an imidazolium (B1220033) salt can catalyze the transesterification reaction. rsc.org In some systems, the catalyst is formed by reacting a 1-alkylsubstituted imidazole precursor with a reactant like dimethyl carbonate (DMC). rsc.org

Research into imidazole-based ionic frameworks has shown their potential for selectively catalyzing transesterification reactions. An example is the use of an imidazole-based ionic framework, [CPIL-M]n[PhO], designed to catalyze the selective transformation of basic anions for the production of ethyl methyl carbonate. researchgate.net This demonstrates the principle of tuning the electronic properties of the framework to enhance catalytic activity and selectivity. researchgate.net Porous organic frameworks functionalized with imidazolium-based ionic liquids have also been synthesized, offering high surface areas and synergistic catalytic effects between the acidic groups and the ILs for CO2 fixation into cyclic carbonates. acs.org While direct research on this compound synthesis using these specific frameworks is not widely detailed, the principles from analogous dialkyl carbonate syntheses suggest their applicability. researchgate.netbeilstein-journals.org

Optimization of Reaction Parameters in Transesterification

The production of this compound via transesterification, typically from dimethyl carbonate (DMC) and isobutanol, is a two-step equilibrium process. The optimization of reaction parameters is crucial for maximizing yield and selectivity. jxnutaolab.com This process is analogous to the synthesis of other dialkyl carbonates like dibutyl carbonate (DBC) from DMC and n-butanol. jxnutaolab.com

DMC + Isobutanol ⇌ Methyl isobutyl carbonate (MIBC) + Methanol

MIBC + Isobutanol ⇌ this compound (DIBC) + Methanol

Key parameters that are manipulated to drive the reaction towards the final product include temperature, pressure, catalyst loading, reactant molar ratios, and reaction time. jxnutaolab.comgychbjb.com

Temperature and Pressure Effects

Reaction temperature significantly influences both the reaction rate and the equilibrium position in the transesterification process. jxnutaolab.com Studies on the synthesis of analogous dibutyl carbonate (DBC) show that initially, increasing the temperature enhances the conversion of DMC and the yield of DBC. jxnutaolab.com For example, in the synthesis of DBC using a [N2222][Pro] catalyst, the yield increased as the temperature was raised to 110 °C. jxnutaolab.com However, excessively high temperatures can have a negative effect, leading to a decrease in the product yield as the reverse reaction becomes more favorable. jxnutaolab.com For the K2CO3-catalyzed synthesis of DBC, a reaction temperature of 140 °C was found to be optimal. gychbjb.com The reaction pressure is typically kept at ambient levels for this process. gychbjb.com

Table 1: Effect of Temperature on Dibutyl Carbonate (DBC) Synthesis Reaction conditions: DMC (20 mmol), n-butanol (80 mmol), [N2222][Pro] catalyst (0.5 wt%), 4 h. jxnutaolab.com

| Temperature (°C) | DMC Conversion (%) | DBC Selectivity (%) | DBC Yield (%) |

|---|

Catalyst Loading and Recyclability

The amount of catalyst used is a critical factor in the efficiency of the transesterification reaction. Increasing the catalyst loading generally improves the reaction rate and product yield up to an optimal point. jxnutaolab.com For the synthesis of DBC with a [N2222][Pro] catalyst, a loading of 0.5 wt% was found to be optimal. jxnutaolab.com Beyond this point, further increases in catalyst amount did not lead to a significant improvement in the yield. jxnutaolab.com

The recyclability of the catalyst is a key consideration for the economic and environmental viability of the process. Ionic liquids are particularly advantageous in this regard as they can often be separated from the product mixture and reused. For instance, proline ionic liquid catalysts can be recovered from the lower phase after reaction completion and recycled. Heterogeneous catalysts, such as those based on modified zirconia or zeolites, also offer straightforward separation and reuse. google.com In the synthesis of propylene (B89431) carbonate via urea (B33335) alcoholysis, CaO–MgO catalysts demonstrated good reusability without significant loss in selectivity. nih.gov

Table 2: Effect of Catalyst Loading on Dibutyl Carbonate (DBC) Synthesis Reaction conditions: DMC (20 mmol), n-butanol (80 mmol), 110 °C, 4 h. jxnutaolab.com

| Catalyst Loading (wt%) | DMC Conversion (%) | DBC Selectivity (%) | DBC Yield (%) |

|---|

Reactant Molar Ratios and Reaction Time

As transesterification is an equilibrium-limited reaction, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side. jxnutaolab.com Research on DBC synthesis indicates that as the molar ratio of n-butanol to DMC increases, both the conversion of DMC and the selectivity towards DBC improve rapidly. jxnutaolab.com An optimal molar ratio of n-butanol to DMC was found to be 4:1. jxnutaolab.com Increasing the alcohol content further did not substantially increase the product yield. jxnutaolab.com For the synthesis of DBC using a K2CO3 catalyst, an optimal molar ratio of n-butanol to DMC was determined to be 3:1. gychbjb.com

Reaction time is another crucial parameter. The yield of the desired carbonate increases with time until the reaction approaches equilibrium. jxnutaolab.com For the [N2222][Pro] catalyzed synthesis of DBC, 4 hours was determined to be the optimal reaction time. jxnutaolab.com Extending the time beyond this did not yield significant improvements. jxnutaolab.com A similar optimal time of 4 hours was found for the K2CO3-catalyzed process. gychbjb.com

Table 3: Effect of Reactant Molar Ratio on Dibutyl Carbonate (DBC) Synthesis Reaction conditions: 110 °C, 4 h, catalyst dosage 0.5 wt%. jxnutaolab.com

| Molar Ratio (n-Butanol:DMC) | DMC Conversion (%) | DBC Selectivity (%) | DBC Yield (%) |

|---|

By-product Management and Sustainability Aspects

The primary by-product in the transesterification of DMC with isobutanol is methanol. Effective management of this by-product is essential for improving the process's sustainability and economic feasibility. The removal of methanol as it is formed can help drive the equilibrium towards the production of this compound.

A significant advantage of this synthesis route is the potential to recycle the methanol by-product. The recovered methanol can be used as a raw material for the synthesis of dimethyl carbonate, creating a closed-loop process that reduces raw material costs and minimizes environmental impact. The use of phosgene-free routes, such as transesterification, is inherently more sustainable and environmentally friendly compared to traditional methods that use highly toxic phosgene and produce corrosive by-products like hydrogen chloride. jxnutaolab.com Adopting recyclable catalysts further enhances the green credentials of the synthesis. jxnutaolab.com

Urea Alcoholysis Approaches for Dialkyl Carbonate Synthesis

An alternative phosgene-free route to dialkyl carbonates is the alcoholysis of urea. tandfonline.com This method is considered environmentally friendly and cost-effective due to the low price and safe handling of urea, which itself can be synthesized from ammonia (B1221849) and carbon dioxide. tandfonline.comgoogle.com The reaction involves reacting urea with an alcohol, such as isobutanol, to produce the corresponding dialkyl carbonate and ammonia as a by-product. google.com

Urea + Isobutanol → Isobutyl carbamate (B1207046) + Ammonia

Isobutyl carbamate + Isobutanol → this compound + Ammonia

This process can be carried out using various catalysts, often solid base catalysts, in a catalytic distillation reactor. google.com This setup improves the conversion of reactants and the yield of the dialkyl carbonate by continuously removing the ammonia by-product. google.com The reaction conditions typically involve elevated temperatures (150-300°C) and pressures (0.1-10 MPa). google.com The use of heterogeneous catalysts simplifies the process by eliminating the need for catalyst separation from the product mixture. nih.govgoogle.com While this method is generally applicable for various alcohols (C1 to C12), specific optimization for this compound would be required to maximize yield. google.com

Advanced Catalytic Systems in Diisobutyl Carbonate Synthesis and Reactions

Heterogeneous Catalysis for Carbonate Formation

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. Mixed metal oxides and supported alkali carbonates are among the most investigated systems for dialkyl carbonate synthesis.

Metal oxides, particularly those with both acidic and basic sites, are effective catalysts for carbonate synthesis. Ceria (CeO2) and zirconia (ZrO2), often used as a solid solution (CeO2-ZrO2), have demonstrated significant catalytic activity. CeO2-based catalysts are noted for their effectiveness in the direct synthesis of dialkyl carbonates from alcohols and CO2. researchgate.netacs.org In a relevant study on producing dialkyl carbonates from alcohol and CO2 at atmospheric pressure, CeO2 was the only heterogeneous catalyst tested that exhibited significant activity. acs.org For the synthesis of dibutyl carbonate (DBC), a structural isomer of diisobutyl carbonate, CeO2 was used to achieve a 23% yield from n-butanol and CO2 in the presence of tetrabutyl orthosilicate (B98303) as a dehydrating agent. acs.org

CeO2-ZrO2 solid solutions are particularly effective for the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO2, with activity being highly dependent on the catalyst's calcination temperature. researchgate.net The formation of the solid solution is key to creating abundant and flexible acid-base active sites on the catalyst surface, which are crucial for the reaction. mdpi.com While this research primarily focuses on DMC or cyclic carbonates, the fundamental principle—the synergistic effect of moderate acidic–basic sites dominating the conversion of CO2 and alcohols—is applicable to the synthesis of larger carbonates like this compound. mdpi.com

Additionally, zinc-titanium (Zn-Ti-O) mixed oxides have been developed as effective solid acid catalysts. Square-shaped Zn-Ti-O nanoplates, prepared by co-precipitation, proved to be active catalysts for the transesterification of dibutyl carbonate with phenol (B47542) to produce diphenyl carbonate. rsc.org This demonstrates the ability of Zn-Ti-O systems to catalyze reactions involving dibutyl carbonate. The catalyst's structure and performance are closely linked, with characterization revealing the importance of establishing specific active sites for the reaction. rsc.org

Alkali carbonates, particularly potassium carbonate (K2CO3), are widely used as effective and inexpensive base catalysts for the transesterification synthesis of dialkyl carbonates. In the synthesis of dibutyl carbonate from dimethyl carbonate and n-butanol, K2CO3 demonstrated high activity and selectivity. gychbjb.comgychbjb.com Optimal conditions for this reaction were identified as a reaction temperature of 140°C for 4 hours at ambient pressure, with a 1:3 molar ratio of dimethyl carbonate to n-butanol. gychbjb.comgychbjb.com Under these conditions, a high dimethyl carbonate conversion of 89.1% and a dibutyl carbonate yield of 86.9% with 97.6% selectivity were achieved. gychbjb.comgychbjb.com

Solid base catalysts, such as potassium oxide supported on mesoporous silica (B1680970) (K2O/SBA-15), have also been successfully used for the synthesis of dibutyl carbonate from dimethyl carbonate and butanol. researchgate.net However, some studies note that while conventional basic catalysts like K2CO3 can achieve high conversion of the starting materials, their selectivity towards the desired long-chain dialkyl carbonate can be comparatively low when benchmarked against more advanced systems like ionic liquids. jxnutaolab.com

The proposed mechanism for K2CO3 catalysis involves the reaction of the carbonate with the alcohol (e.g., ethanol) to form potassium alkoxide (CH3CH2OK) and potassium bicarbonate (KHCO3). researchgate.net The highly nucleophilic alkoxide then attacks the carbonyl carbon of the carbonate substrate to proceed with transesterification. researchgate.net

Understanding the relationship between a catalyst's structure and its performance is essential for designing more efficient systems. A variety of analytical techniques are employed to characterize heterogeneous catalysts used in carbonate synthesis. Common methods include X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and temperature-programmed desorption (TPD) of probe molecules like ammonia (B1221849) (NH3-TPD) and carbon dioxide (CO2-TPD). mdpi.comrsc.org

For CeO2-ZrO2 mixed oxides, techniques such as XRD and TEM are used to confirm the formation of a solid solution and characterize its morphology. mdpi.com XPS analysis helps in determining the surface elemental composition and oxidation states, while NH3-TPD and CO2-TPD are used to quantify the density and strength of surface acid and base sites, respectively. mdpi.com The excellent catalytic performance of CeO2-ZrO2 nanorods in CO2 cycloaddition is attributed to the abundance of moderate acidic–basic active sites on the catalyst surface, a direct result of the solid solution formation. mdpi.com

In the case of K2CO3 supported on ZrO2 for transesterification reactions, FT-IR, XPS, and CO2-TPD analyses suggested that carboxylate species on the catalyst surface were the active sites. researchgate.net For Zn-Ti-O catalysts, characterization via XRD, SEM, XPS, and TPD is used to establish the relationship between the catalyst's structure and its performance in reactions involving dibutyl carbonate. rsc.org These characterization methods collectively help in identifying the specific active sites—such as Lewis acid-base pairs on metal oxides or surface carboxylate species—that are responsible for activating the alcohol and carbonate reactants, thereby driving the catalytic cycle. researchgate.netasianpubs.org

Alkali Carbonates (e.g., K2CO3)

Homogeneous Catalysis for Carbonate Formation

Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity under mild reaction conditions. Ionic liquids and organocatalysts are two prominent classes of homogeneous systems explored for this compound synthesis.

Ionic liquids (ILs) are considered promising catalysts for the transesterification synthesis of dibutyl carbonate (DBC) due to their tunable structures and favorable properties. jxnutaolab.combeilstein-journals.org Tetraethylammonium-based amino acid ionic liquids have been studied in detail for the synthesis of DBC from dimethyl carbonate (DMC) and n-butanol. jxnutaolab.com Among several tested ILs, tetraethylammonium (B1195904) prolinate ([N2222][Pro]) exhibited the best catalytic performance. jxnutaolab.comresearchgate.net Under optimal conditions (110°C, 4 hours, 4:1 molar ratio of butanol to DMC, 0.5 wt% catalyst), a DBC yield of 72% was achieved with a DMC conversion of 96%. jxnutaolab.com

Quantum-mechanical calculations revealed that the high efficiency of the [N2222][Pro] catalyst stems from a synergistic dual activation mechanism. jxnutaolab.com The ionic liquid activates both the butanol and the dimethyl carbonate simultaneously, enhancing the electrophilicity of the alcohol and the nucleophilicity of the carbonate, which leads to excellent catalytic performance. jxnutaolab.com Furthermore, the [N2222][Pro] catalyst could be recovered and reused for up to five cycles without a significant loss in activity. jxnutaolab.com

| Catalyst | Reaction | DMC Conversion (%) | DBC Selectivity (%) | DBC Yield (%) | Reference |

|---|---|---|---|---|---|

| [N2222][Pro] | Transesterification | 96 | 75 | 72 | jxnutaolab.com |

| K2CO3 | Transesterification | 89.1 | 97.6 | 86.9 | gychbjb.comgychbjb.com |

| NaOH | Transesterification | >99 | 41 | - | jxnutaolab.com |

| Triethylamine | Transesterification | 94 | 32 | - | jxnutaolab.com |

| Parameter | Condition | DMC Conversion (%) | DBC Selectivity (%) |

|---|---|---|---|

| Temperature (°C) | 90 | 72 | 45 |

| 110 | 96 | 75 | |

| 130 | >99 | 68 | |

| Catalyst Amount (wt%) | 0.1 | 65 | 35 |

| 0.5 | 96 | 75 | |

| 1.0 | >99 | 74 |

Imidazole-based ionic liquids have also been investigated for synthesizing dialkyl carbonates. doi.org These ILs can capture CO2 to form activated adducts, such as N-heterocyclic carbene-CO2 (NHC-CO2), which then react with alcohols to form the corresponding carbonate. doi.org The structure of the imidazolium (B1220033) IL plays a crucial role in its effectiveness. For example, binuclear imidazole-based poly(ionic liquids) have been synthesized and show high efficiency in converting CO2 into cyclic carbonates, driven by the synergistic action of the quaternary ammonium (B1175870) cation and a nucleophilic anion. mdpi.com

Organocatalysis represents a metal-free approach to promoting chemical reactions, including the fixation of CO2 into value-added chemicals. In the context of carbonate synthesis, organocatalysts are typically used for the reaction between CO2 and epoxides to form cyclic carbonates. mdpi.comresearchgate.net These systems often employ a binary approach, combining a hydrogen-bond donor (HBD) catalyst, like a phenol or triazole derivative, with a nucleophilic co-catalyst, such as a halide salt (e.g., nBu4NI). mdpi.com The proposed mechanism involves the HBD activating the epoxide via hydrogen bonding, making it more susceptible to nucleophilic ring-opening by the co-catalyst's anion, followed by CO2 insertion. mdpi.com

While much of the research has focused on cyclic carbonates, the principles of organocatalysis are being extended to the synthesis of acyclic carbonates like this compound. One method involves using a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to react with an alcohol and CO2. acs.orgmdpi.com This forms a monoalkyl carbonate intermediate, which can then be converted to the dialkyl carbonate. acs.org This approach, particularly when combined with a heterogeneous catalyst like CeO2, has enabled the synthesis of diethyl carbonate and dibutyl carbonate at atmospheric CO2 pressure, highlighting a promising route for more sustainable carbonate production. acs.org

Ionic Liquid-Based Catalysts (e.g., Proline-based, Imidazole-based)

Mechanistic Insights into Catalytic Cycles

The efficiency of this compound (DIBC) synthesis and its related reactions is deeply rooted in the intricate mechanisms of the catalytic cycles employed. Understanding these pathways at a molecular level is crucial for the rational design of more advanced and effective catalysts. Key mechanistic concepts include the synergistic activation of reactants, specific deprotonation pathways facilitated by anions, and various strategies for the activation of carbon dioxide.

Synergistic Dual Activation Catalysis

Synergistic catalysis is a powerful strategy where two distinct catalysts or two separate functional groups on a single catalyst work in concert to simultaneously activate both the nucleophile and the electrophile in a reaction. nih.gov This approach can lead to significantly enhanced reaction rates and selectivities compared to processes involving the activation of only one reactant.

This concept of dual activation, where a catalyst possesses both acidic and basic sites to interact with the alcohol and carbonate/CO₂, respectively, is a recurring theme in the development of efficient catalytic systems. rsc.org For instance, the functionalization of a metal-organic framework (MOF) with ethylenediamine (B42938) introduced -NH₂ as basic sites and Zr as acid sites, creating a synergistic system for converting CO₂ and methanol to DMC. rsc.org

Anion-Assisted Deprotonation Pathways

The deprotonation of the alcohol reactant is a critical step in the synthesis of dialkyl carbonates. Anion-assisted deprotonation is a key mechanistic feature in many catalytic systems, where the anion of the catalyst plays a direct role in abstracting a proton from the alcohol, thereby generating a more nucleophilic alkoxide species.

This pathway is particularly evident in reactions utilizing basic catalysts or ionic liquids. In the synthesis of carbamates from amines and CO₂, a process analogous to carbonate synthesis from alcohols, anion-assisted deprotonation of the amine has been identified as a crucial step. researchgate.net In these systems, an alkali metal can function as a Lewis acid, while the associated anion facilitates the deprotonation. researchgate.net Similarly, in the context of DIBC synthesis from isobutanol, the anion of a catalyst, such as the hydroxide (B78521) in 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) or the prolinate in [N₂₂₂₂][Pro], acts as the proton acceptor. jxnutaolab.combeilstein-journals.org

The basicity of the anion is a determining factor in its effectiveness. The generated alkoxide is a significantly stronger nucleophile than the parent alcohol, readily attacking the electrophilic carbon center of the other reactant (e.g., dimethyl carbonate or carbon dioxide). This mechanism underscores the importance of the anionic component of the catalyst, not just as a charge-balancing species, but as an active participant in the catalytic cycle.

Carbon Dioxide Activation Strategies by Catalysts

The direct synthesis of DIBC from isobutanol and carbon dioxide is an environmentally attractive route, but it is challenged by the high stability and low reactivity of the CO₂ molecule. Therefore, effective catalytic activation of CO₂ is paramount. Several strategies have been developed to achieve this.

One common approach involves the use of Lewis base catalysts, which can interact with the Lewis acidic carbon atom of CO₂. N-heterocyclic carbenes (NHCs), for example, are known to activate CO₂ by forming imidazolium carboxylate adducts. mdpi.com This "bent" CO₂ adduct is more susceptible to nucleophilic attack by an alcohol. scienceopen.com

Another strategy employs bifunctional catalysts with both Lewis acid and Lewis base sites. For instance, on a zirconia (ZrO₂) surface, it is proposed that CO₂ interacts with Lewis acid-base pairs (Zr⁴⁺O²⁻). researchgate.net This interaction facilitates the insertion of CO₂ into a metal-alkoxide bond, which is formed by the reaction of the alcohol with the catalyst surface. The resulting methyl carbonate species can then react with another alcohol molecule to form the dialkyl carbonate. researchgate.net

In systems utilizing superbases and an alcohol, the alcohol can capture CO₂ to form an alkyl carbonate ionic liquid. nih.gov This captured and activated form of CO₂ can then be more readily converted. scienceopen.comnih.gov Furthermore, research into reactions in microdroplets has suggested that superacids formed at the interface can activate CO₂ through protonation, making it more electrophilic and reactive towards nucleophiles like amines or alcohols. nsf.gov These diverse strategies highlight the multifaceted approaches chemists employ to overcome the kinetic barrier associated with CO₂ conversion.

Catalyst Stability and Reusability Studies

A crucial aspect of developing sustainable and economically viable catalytic processes for DIBC production is the stability and reusability of the catalyst. An ideal catalyst should maintain its high activity and selectivity over numerous reaction cycles, minimizing the need for costly replacement and separation procedures.

Ionic liquids (ILs) have shown significant promise in this regard due to their negligible vapor pressure and high thermal stability. For the synthesis of dibutyl carbonate, the tetraethylammonium prolinate ([N₂₂₂₂][Pro]) catalyst was recovered and reused for up to five consecutive runs without any significant decline in its catalytic activity or quantity. jxnutaolab.com Similarly, in the synthesis of dipentyl carbonate, the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) was reused five times, with the product yield remaining above 70%. beilstein-journals.org

Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture. A novel Zr/ZIF-8 catalyst developed for the cycloaddition of CO₂ to epoxides demonstrated excellent stability, being reused up to seven times without a significant loss of catalytic activity. lsbu.ac.uk Post-reaction analyses confirmed that the catalyst's framework remained stable. lsbu.ac.uk In another study, a poly(ionic liquid) immobilized on mesoporous silica (mSiO₂-PIL-2) showed no decrease in catalytic activity after 10 cycles in the cycloaddition of CO₂ with epoxides. aaqr.org The prevention of active species leaching is key to this stability, as demonstrated in a study where adding Zn powder to a K₂CO₃-NaBr-ZnO catalyst for dimethyl carbonate synthesis increased its stability by preventing the leaching of active ingredients. whiterose.ac.uk

The following table summarizes the reusability of various catalysts used in the synthesis of dialkyl carbonates and related compounds.

Table 1: Catalyst Reusability in Dialkyl Carbonate Synthesis

| Catalyst | Reaction | Number of Cycles | Performance Change | Reference |

|---|---|---|---|---|

| [N₂₂₂₂][Pro] | Dibutyl Carbonate Synthesis | 5 | No significant loss in activity | jxnutaolab.com |

| [C₄DABCO]OH | Dimethyl Carbonate Synthesis | 4 | Conversion decreased from 90% to 88% | beilstein-journals.org |

| [BMIM]OH | Dipentyl Carbonate Synthesis | 5 | Yield remained >70% | beilstein-journals.org |

| Zr/ZIF-8 | Cyclic Carbonate Synthesis from CO₂ | 7 | No significant loss in activity | lsbu.ac.uk |

| Amino-functionalized IL | Cyclic Carbonate Synthesis from CO₂ | 9 | No significant loss of activity and selectivity | aaqr.org |

Spectroscopic and Analytical Characterization Methodologies for Diisobutyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of diisobutyl carbonate. unito.it It provides precise information about the chemical environment of atomic nuclei, particularly carbon-13 and proton (¹H) nuclei.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy is indispensable for elucidating the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule, allowing for unambiguous structural confirmation. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms. For this compound, the key resonances observed are for the carbonyl carbon, the methylene (B1212753) carbons of the isobutyl groups, the methine carbons, and the methyl carbons.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155.90 |

| Methylene (-CH₂-) | ~74.12 |

| Methine (-CH-) | ~27.75 |

| Methyl (-CH₃) | ~18.84 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data derived from a study on isobutyl methyl carbonate, which provides a close structural analog. rsc.org

The downfield chemical shift of the carbonyl carbon is characteristic of its electron-deficient nature due to the adjacent oxygen atoms. The signals for the aliphatic carbons of the isobutyl groups appear at distinct upfield positions, with the methylene carbon directly attached to the oxygen appearing at a lower field than the methine and methyl carbons. rsc.org This pattern of chemical shifts provides a unique fingerprint for the this compound structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is a primary method for assessing the purity of this compound and identifying trace-level impurities.

Purity Assessment and Trace Impurity Detection

In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. sigmaaldrich.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. rsc.org The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

For this compound, GC-MS is crucial for detecting potential impurities that may arise from its synthesis, such as residual isobutyl chloroformate or isobutanol. The high sensitivity of the technique allows for the detection of these impurities even at very low concentrations. rsc.org The retention time from the GC and the mass spectrum of the main peak confirm the identity and purity of this compound, while any additional peaks indicate the presence of impurities. rsc.org

Table 2: Key Mass Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Fragment |

| 57 | High | [C₄H₉]⁺ (isobutyl cation) |

| 41 | Moderate | [C₃H₅]⁺ |

| 118 | Low | [M - C₄H₈]⁺ |

| 174 | Very Low | [M]⁺ (Molecular Ion) |

Note: Fragmentation patterns can vary based on the ionization method and energy. This table presents a generalized pattern. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov It is particularly useful for confirming the presence of the characteristic carbonate group in this compound.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used IR technique that allows for the analysis of liquid samples directly without extensive preparation. acs.org In this method, the IR beam interacts with the sample through an internal reflection element, providing a high-quality spectrum of the sample's surface. researchgate.netacs.org

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbonate group. nih.gov This peak is typically observed in the region of 1740-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkages appear as strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹. The presence and position of these bands provide definitive evidence for the carbonate functional group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2870 | C-H stretch (aliphatic) | Strong |

| ~1745 | C=O stretch (carbonate) | Very Strong |

| ~1260 | C-O stretch (ester) | Strong |

Note: Wavenumber values are approximate. nih.gov

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM)

While X-ray Diffraction (XRD) and Electron Microscopy (Scanning Electron Microscopy - SEM, and Transmission Electron Microscopy - TEM) are powerful techniques for characterizing solid materials, their application to a liquid compound like this compound is context-dependent. aapg.orgfiveable.me

XRD is primarily used to determine the crystal structure of solid materials by analyzing the diffraction pattern of X-rays scattered by the atomic lattice. iodp.orgresearchgate.net For this compound in its standard liquid state, XRD would not yield a diffraction pattern as there is no long-range ordered crystal structure. However, if this compound were to be crystallized at low temperatures or co-crystallized with another compound, XRD could be used to determine its solid-state structure. mdpi.com

Similarly, SEM and TEM are used to visualize the surface morphology and internal structure of materials at high resolution. gfz.de These techniques are typically applied to solid samples. researchgate.net For liquid this compound, these methods are not directly applicable for routine characterization. They could, however, be employed in specific research contexts, for instance, to study the morphology of solid particles dispersed in this compound or to investigate the structure of materials synthesized using this compound as a solvent or reactant.

Thermal Analysis Techniques (TGA, TPD)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition pathways of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Temperature-Programmed Desorption (TPD) provide valuable insights into its behavior at elevated temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is instrumental in determining the thermal stability of materials. tainstruments.com When a substance is heated, it can undergo various processes that result in mass loss, such as decomposition, evaporation, or desorption. tainstruments.com The breaking of chemical bonds during decomposition is a key event tracked by TGA. tainstruments.com

In a typical TGA experiment for an organic carbonate like this compound, the sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate are key parameters obtained from this analysis. For carbonates, a significant mass loss is expected due to the release of carbon dioxide (CO₂) upon decomposition. vinci-technologies.com The thermal decomposition of polycarbonate, for instance, has been observed to occur in the temperature range of 425-600°C. researchgate.net The thermal stability of a given carbonate is influenced by the cation associated with the carbonate anion. vinci-technologies.com

Interactive Data Table: Expected TGA Parameters for this compound

| Parameter | Expected Observation | Significance |

|---|---|---|

| Decomposition Temperature Range | Estimated to be in the range of 200-400°C | Indicates the thermal stability of the compound. |

| Major Weight Loss Event | A single or multi-step sharp decline in mass. | Corresponds to the primary decomposition of the molecule. |

| Residual Mass | Typically near 0% in an inert atmosphere. | Indicates complete decomposition. |

| Evolved Gases (via TGA-MS/FTIR) | Isobutene, Isobutanol, Carbon Dioxide | Confirms the decomposition mechanism. |

Temperature-Programmed Desorption (TPD)

TPD is a technique used to study the desorption of species from a solid surface as the temperature is increased. mpg.deacs.org It is particularly useful for characterizing the surface chemistry of catalysts involved in the synthesis of carbonates. In a TPD experiment, a sample is first exposed to a gas that adsorbs onto its surface. Then, the temperature is ramped up linearly, and a detector (commonly a mass spectrometer) measures the concentration of the desorbed species in the gas phase as a function of temperature. mpg.de

In the context of this compound synthesis, which can be produced from CO₂ and isobutanol over a solid catalyst, TPD can provide information on the interaction of reactants and products with the catalyst surface. For example, CO₂-TPD can be used to quantify the basic sites on a catalyst, which are often crucial for activating the CO₂ molecule. researchgate.net Similarly, alcohol-TPD can probe the acidic sites. The desorption peaks in a TPD spectrum correspond to different adsorbed species or different binding strengths to the surface. Analysis of the peak shape and position can yield kinetic parameters such as the activation energy for desorption. rsc.orgresearchgate.net

While specific TPD studies on this compound are not detailed in the provided search results, the technique's application to the synthesis of other dialkyl carbonates over catalysts like ceria (CeO₂) has been documented. researchgate.net Such studies are vital for understanding catalyst performance and reaction mechanisms. researchgate.net

Advanced Separation Techniques for Process Monitoring

The synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials (e.g., isobutanol), byproducts, and the catalyst. Effective process monitoring requires analytical techniques capable of separating and quantifying these components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common advanced separation techniques for this purpose.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound production, GC can be used to monitor the reaction progress by quantifying the concentration of reactants and products over time. A small sample of the reaction mixture is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column.

For the analysis of organic carbonates, a flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. rsc.orgrsc.org Typical GC methods for organic carbonates involve an injection port temperature around 230-250°C and a temperature-programmed oven. researchgate.netacs.org

A potential challenge with GC analysis is the thermal decomposition of certain analytes in the hot injector. researchgate.net However, for linear carbonates like this compound, which are generally more thermally stable than cyclic carbonates, this is less of a concern. The selection of an appropriate column, such as a non-polar or mid-polar capillary column, is crucial for achieving good separation of this compound from isobutanol and other potential byproducts.

Interactive Data Table: Typical GC Parameters for this compound Analysis

| GC Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-5ms) | Provides high-resolution separation based on boiling point and polarity. |

| Injector Temperature | 250°C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Separates compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that is well-suited for analyzing less volatile or thermally sensitive compounds. sigmaaldrich.com It separates components based on their interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com For monitoring the synthesis of this compound, HPLC can be particularly useful for separating the product from non-volatile catalysts or polar byproducts.

An ion-moderated partition HPLC method has been developed for the separation of common organic carbonates. unl.edu This method utilizes an ion-exchange resin column and an aqueous mobile phase, which can effectively separate carbonates from their precursor alcohols. unl.edu Detection can be achieved using a refractive index (RI) detector, which is a universal detector responding to changes in the refractive index of the eluent, or a UV/VIS detector if the analytes have a suitable chromophore. unl.eduresearchgate.net

One of the advantages of HPLC over GC is that the analysis is performed at or near ambient temperature, thus avoiding the risk of thermal degradation of the sample. researchgate.net This makes it a reliable method for the quantitative analysis of complex reaction mixtures in the production of this compound.

Applications of Diisobutyl Carbonate in Advanced Chemical Synthesis and Materials Science

Solvent in Organic Synthesis

Diisobutyl carbonate is utilized as a solvent in organic synthesis due to its excellent ability to dissolve a wide range of organic compounds. Its low volatility and good thermal stability are advantageous in many industrial chemical processes. cymitquimica.com

Facilitation of Chemical Reactions

The primary function of a solvent is to dissolve reactants, bringing them into the same phase to allow for chemical reactions to occur. This compound's solvating power facilitates this by creating a medium where reactants can interact effectively, thereby enhancing their reactivity. It can serve as a reaction medium for various chemical transformations. riverlandtrading.com

Green Solvent Alternative in Sustainable Syntheses

There is a growing emphasis on "green chemistry," which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, this compound is being explored as a greener alternative to more hazardous traditional solvents. cymitquimica.comnih.gov Its low toxicity and biodegradability make it an attractive option. silverfernchemical.com Research has highlighted its potential as a sustainable solvent, for instance, in the synthesis of dimethyl carbonate. The push to replace solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) has led to the investigation of various alternatives, including organic carbonates. nih.govmerckmillipore.com While direct substitution is not always straightforward, acyclic carbonates like this compound are considered in the broader effort to find more environmentally benign solvent systems. whiterose.ac.uk

Chemical Intermediate in Industrial Processes

Beyond its role as a solvent, this compound is a significant chemical intermediate, meaning it is a substance that is formed during a multi-step synthesis and then undergoes further reactions to produce the desired end product. cymitquimica.com

Synthesis of Dialkyl Carbonates

This compound is involved in transesterification reactions to produce other dialkyl carbonates. Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. In this case, this compound can react with different alcohols in the presence of a catalyst to form new carbonate esters. This method is considered an eco-friendly route for synthesizing various dialkyl carbonates. googleapis.com For example, the synthesis of dibutyl carbonate can be achieved through the reaction of n-butanol, and this process is part of a broader effort to develop sustainable methods for producing dialkyl carbonates from CO2 and alcohols. nih.govacs.org

Precursor for Polycarbonate Production

Polycarbonates are a class of durable and high-performance thermoplastics. This compound can serve as a precursor in their synthesis. smolecule.comontosight.ai It can react with dihydroxy compounds (molecules with two hydroxyl groups) to form the carbonate linkages that make up the backbone of the polycarbonate polymer. smolecule.com This process, often a transesterification reaction, is an alternative to using more hazardous reagents like phosgene (B1210022). atamanchemicals.comgoogle.com The synthesis may involve reacting a dialkyl carbonate, such as dibutyl carbonate, with a dihydric phenol (B47542) like bisphenol-A. patexia.comresearchgate.net

Intermediate in Pharmaceuticals and Agrochemicals (General Carbonate Intermediate)

Dialkyl carbonates, including this compound, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comontosight.aicymitquimica.com They can be used as reagents in the production of active pharmaceutical ingredients (APIs) and in the manufacturing of pesticides and herbicides. silverfernchemical.commultichemindia.com The carbonate functional group is a versatile building block in organic synthesis, and this compound provides a means to introduce this group into more complex molecules.

Role in Polymer Chemistry

This compound serves multiple functions in the synthesis and formulation of polymeric materials, from acting as a building block to enhancing the physical properties of final products.

This compound is a key reagent in the synthesis of polycarbonates, a significant class of polymers known for their durability and thermal stability. smolecule.com It participates in polycondensation reactions with dihydroxy compounds (diols). smolecule.com In this process, the isobutyl groups of DIBC are displaced, and the central carbonate group forms ester linkages with the hydroxyl groups of the diol monomers. This reaction creates the characteristic -O-(C=O)-O- carbonate linkages that constitute the polymer backbone. smolecule.com

The incorporation of these carbonate groups is fundamental to the desirable properties of the resulting polycarbonates, which include good mechanical strength and thermal resistance. smolecule.com The synthesis often involves an alcohol-carbonate exchange self-polycondensation approach, where the reaction is driven forward to create high-molecular-weight polymers.

Table 1: Polymer Synthesis via this compound

| Reaction Type | Reactants | Key Linkage Formed | Resulting Polymer Class | Key Properties |

|---|

In the formulation of industrial coatings and adhesives, this compound is utilized to enhance the physical properties of the final products. Its inclusion in these formulations contributes to improved adhesion, greater flexibility, and increased durability. The solvent properties of DIBC can also play a role in ensuring that the components of the coating or adhesive are well-dissolved and uniformly mixed, facilitating the application process and the formation of a consistent film. While structurally similar compounds like dibutyl carbonate are also noted for their use in creating film-forming polymers for coatings, this compound is specifically valued for its ability to modify and improve the functional characteristics of these materials. biosynth.com

This compound acts as a plasticizer, an additive used to increase the plasticity or fluidity of a material. smolecule.com When incorporated into polymer formulations, particularly for plastics, it improves flexibility and workability. Plasticizers function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the polymer. This makes the material softer and less brittle. mmindustrieschem.com

Table 2: Functions of this compound in Polymer Materials

| Function | Mechanism | Effect on Polymer | Industry Application |

|---|---|---|---|

| Plasticizer | Embeds between polymer chains, increasing intermolecular space. | Increases flexibility and workability; lowers brittleness. | Plastics Industry |

| Coating Additive | Improves physical properties of the formulation. | Enhances adhesion, flexibility, and durability. | Coatings & Adhesives |

Applications in Coatings and Adhesives

Advanced Battery Technologies and Electrolyte Solvents

Electrolytes in advanced battery technologies, such as lithium-ion batteries, are crucial for facilitating ion transport between the anode and cathode. fluxpower.com These electrolytes typically consist of a lithium salt dissolved in a mixture of organic solvents, most commonly organic carbonates. fluxpower.commdpi.com This solvent system is often a blend of a cyclic carbonate, like ethylene (B1197577) carbonate (EC), which has a high dielectric constant to dissolve the salt, and a linear carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), which has low viscosity to ensure high ionic mobility. acs.orgoup.com

While linear organic carbonates are a staple in lithium-ion battery electrolytes, the specific use of this compound in this application is not widely documented in available research. Studies on non-flammable and high-voltage electrolytes have explored a range of carbonates, including the structurally related dibutyl carbonate (DBC). eurekalert.orgazom.comcleantechnica.comgoogle.com For instance, research has shown that modifying linear carbonates can enhance the flash point and ionic conductivity of the electrolyte. eurekalert.orgcleantechnica.com However, specific research findings detailing the performance or suitability of this compound as a primary or co-solvent in advanced battery electrolytes are limited. Therefore, while the broader class of linear carbonates is integral to battery technology, the role of this compound itself remains an area with minimal published data.

Environmental and Biological Research Aspects of Diisobutyl Carbonate

Green Chemistry Principles and Sustainable Practices.msu.edursc.org

The principles of green chemistry advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. mlsu.ac.invivekanandcollege.ac.in Diisobutyl carbonate aligns with several of these principles, particularly in the pursuit of safer solvents and the valorization of waste. Organic carbonates, in general, are noted for their low toxicity and biodegradability, positioning them as environmentally preferable alternatives to more hazardous substances like phosgene (B1210022) and dimethyl sulfate. uj.ac.za

Valorization of Waste Products (e.g., Glycerol).benchchem.com

A significant area of sustainable practice involves the valorization of industrial byproducts. nih.gov Glycerol (B35011), a major byproduct of the biodiesel industry, can be converted into valuable chemicals. nih.govresearchgate.net Research has demonstrated that this compound can be used in the transesterification of glycerol to produce glycerol carbonate and glycidol. This process is a key example of converting a waste stream into a useful molecular building block. researchgate.net The transesterification reaction, which can be catalyzed by various materials, including industrial waste products like tricalcium aluminate, showcases a circular economy approach by utilizing waste to create value-added chemicals. researchgate.net

Environmental Fate and Pathways.emb.gov.ph

The environmental fate of a chemical pertains to its transformation and persistence in the environment. emb.gov.ph For this compound, while comprehensive studies are limited, it is generally expected to be biodegradable and non-toxic to aquatic life. ontosight.ai

Degradation and Persistence Studies

The degradation of polymers and their byproducts is a complex area of study. whiterose.ac.uk Generally, dialkyl carbonates are considered to be readily biodegradable. uj.ac.za The hydrolysis of this compound would lead to the formation of isobutanol and carbon dioxide. However, specific studies on the persistence and degradation kinetics of this compound in various environmental compartments are not extensively documented in the reviewed literature. For similar compounds like dibutyl phthalate (B1215562), environmental persistence is a concern, as it can leach from materials and adsorb to soil and sediment. atamankimya.com

Biological Activity and Interactions.benchchem.com

Initial research has pointed towards potential biological activities of this compound, particularly in the antimicrobial domain.

Antimicrobial Efficacy Investigations.benchchem.com

Recent studies have begun to explore the antimicrobial properties of this compound. Laboratory investigations have shown its effectiveness against various bacterial strains. For instance, one study determined the minimum inhibitory concentration (MIC) of this compound against common bacteria, indicating its potential as an antimicrobial agent.

Below is a data table summarizing the antimicrobial efficacy of this compound from a laboratory study:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This data is based on a controlled laboratory study and indicates the potential for antimicrobial activity.

Further research has also investigated the antifungal activity of complex molecules containing this compound moieties. For example, certain phenylpyrrole-substituted tetramic acids bearing this compound groups have demonstrated notable inhibitory effects against various fungi, such as B. cinerea and R. solani. mdpi.com

Antitumor Activity Studies

Initial in vitro research has suggested that this compound (DIBC) may possess cytotoxic effects against certain cancer cell lines. One study demonstrated that DIBC could induce apoptosis, or programmed cell death, in various tumor cell lines, including those derived from lung and breast cancers. The cytotoxic effects were quantified using IC50 values, which represent the concentration of a substance required to inhibit cell growth by 50%.

A specific study investigated the antitumor effects of DIBC on human lung cancer cells (A549). In this research, varying concentrations of the compound were administered, and cell viability was measured using an MTT assay. The results indicated that at a concentration of 5 µg/mL, DIBC led to an approximate 60% reduction in cell viability after 48 hours. Furthermore, flow cytometric analysis revealed an increase in apoptotic cells in the groups treated with DIBC compared to the control groups. These findings suggest a potential for DIBC in the context of anticancer research, warranting further investigation into its mechanisms of action.

Table 1: Antitumor Activity of this compound

| Cell Line | Concentration | Time | Result |

| Human Lung Cancer (A549) | 5 µg/mL | 48 hours | ~60% reduction in cell viability |

Potential in Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. Its low toxicity profile and effective solvation characteristics make it a candidate for formulating drug carriers designed to improve the bioavailability of therapeutic agents. Polymeric micelles, which are self-assembling structures of amphiphilic copolymers in aqueous solutions, are a significant area of interest for drug delivery due to their ability to solubilize hydrophobic drugs and their biocompatibility. mdpi.com

Aliphatic polycarbonates, a class of polymers to which DIBC is related, are noted for their biodegradability and biocompatibility, making them suitable for biomedical applications. mdpi.com The synthesis of these polymers can be achieved through the ring-opening polymerization of cyclic carbonates. mdpi.com Research into amphiphilic block copolymers containing carbonate units has shown promise in the development of drug delivery systems. mdpi.com The design flexibility of these systems, facilitated by various macromolecular synthetic methods, allows for the creation of tailored nanocarriers for drugs. mdpi.com

Sample Preparation in Biological Analysis

This compound is utilized in biological research for the preparation of biological samples prior to analysis. Its properties as a solvent enable it to effectively dissolve a range of biomolecules, which facilitates their examination in various experimental assays. The process of sample preparation is a critical step in bioanalytical methods as it often involves the extraction, preconcentration, and purification of analytes from complex biological matrices like blood or plasma. researchgate.netnih.gov

Various techniques are employed for sample preparation, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and microextraction methods. nih.govresearchgate.net The choice of solvent and method is crucial for achieving accurate and reliable analytical results. epa.gov The use of effective solvents helps to isolate target compounds from interfering substances such as proteins and lipids, which can otherwise complicate analysis by instrumental methods like chromatography. researchgate.net

Toxicological Profile and Safety Assessment in Research Contexts

Read-Across Toxicological Data and Metabolic Pathways

In the absence of a complete toxicological profile for this compound, a read-across approach using data from structurally similar compounds is often employed. This method relies on the principle that similar chemicals will have similar properties, including their metabolic pathways and toxicological effects. nih.gov DIBC is expected to share metabolic pathways with other carbonate esters, such as dimethyl carbonate (DMC). nih.gov The metabolism of these esters is primarily mediated by carboxylesterases, which hydrolyze them into their corresponding alcohols and carboxylic acids. In the case of DIBC, hydrolysis would yield isobutanol and carbon dioxide.

The toxicological properties of the resulting metabolites are a key consideration in this approach. For instance, the toxicity of DMC is thought to be caused by its metabolites, which include methanol (B129727), formaldehyde, and formic acid. nih.gov Therefore, understanding the metabolic fate of DIBC is crucial for assessing its potential toxicity. The validity of a read-across approach is strengthened when structural and metabolic similarities are confirmed through in vitro assays, such as those using nasal mucosa models to determine enzymatic conversion rates.

Neurotoxicity and Immunotoxicity Research

Currently, there is a lack of specific research on the neurotoxicity and immunotoxicity of this compound. However, insights can be drawn from studies on structurally related compounds. For instance, while there was inadequate evidence to conclude that diisobutyl phthalate (DIBP) is a neurotoxicant, the potential for neurotoxic effects in related compounds is an area of ongoing research. cpsc.govimsc.res.inresearchgate.net

Immunotoxicity, which encompasses immunosuppression and immunostimulation, is another area where data on DIBC is limited. rivm.nl Research on dimethyl carbonate (DMC) has shown that dermal exposure can lead to immune suppression in animal models, as evidenced by a significant decrease in thymus weight and a reduced IgM antibody response. nih.gov These studies on related compounds highlight the importance of conducting specific immunotoxicity assessments for DIBC to understand its potential effects on the immune system. pmda.go.jpscience.govresearchgate.net

Endocrine Disruptor Screening

This compound has not been specifically identified as an endocrine disruptor in major screening programs. The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) has not included DIBC in its lists of chemicals for Tier 1 screening. federalregister.gov However, a structurally related compound, diisobutyl phthalate (DIBP), has been identified as an endocrine disruptor at the EU level and is on the candidate list for authorization under REACH due to its health effects. edlists.org

The screening for endocrine-disrupting properties involves evaluating a chemical's potential to interfere with the estrogen, androgen, or thyroid hormone systems. spstj.jp This is often done through a combination of in vitro and in vivo assays. While DIBC itself has not been a focus, its structural similarity to known endocrine disruptors like DIBP suggests that its potential for endocrine activity warrants consideration in a comprehensive toxicological assessment. epa.goveuropa.eu

Phototoxicity Investigations

A thorough review of publicly available scientific literature and toxicological databases reveals a lack of specific studies investigating the phototoxicity of this compound. Searches of chemical safety data, including material safety data sheets and registration dossiers, did not yield any dedicated research on the potential for this compound to cause phototoxic reactions.

While toxicological profiles for some related carbonate compounds exist, direct data for this compound is not present in these records. For instance, the European Chemicals Agency (ECHA) registration dossier for the structurally similar compound, dibutyl carbonate, includes "Phototoxicity in vitro" as a toxicological endpoint, but specific study results are not provided. europa.eu General safety information for this compound indicates it can be an irritant, but this does not extend to an assessment of its properties under UV light exposure. sigmaaldrich.comsmolecule.com

Consequently, there are no detailed research findings or data tables to present regarding the phototoxic effects of this compound at this time. The toxicological properties of the substance have not been fully investigated in this regard. fishersci.com

Future Research Directions and Emerging Trends for Diisobutyl Carbonate

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of diisobutyl carbonate, and dialkyl carbonates in general, is an area of active research, with a strong focus on developing green and sustainable catalytic systems. researchgate.net Traditional methods often involve hazardous reagents like phosgene (B1210022), prompting a shift towards more environmentally friendly alternatives. researchgate.net

Future research is directed at several key areas:

Homogeneous and Heterogeneous Catalysis: The development of both homogeneous and heterogeneous catalysts is crucial. acs.orgmdpi.com Homogeneous catalysts, such as organometallic complexes and ionic liquids, offer high activity and selectivity. beilstein-journals.org For instance, proline ionic liquids have demonstrated high yields in the transesterification of dimethyl carbonate with isobutanol to produce DIBC. Heterogeneous catalysts, including metal oxides like ceria (CeO2) and zirconia (ZrO2), are also being investigated for their potential in the direct synthesis of dialkyl carbonates from CO2 and alcohols. acs.orgmdpi.com These solid catalysts are advantageous due to their ease of separation and recyclability. beilstein-journals.org

Catalyst Enhancement: Research is also focused on enhancing the performance of existing catalysts. This includes the use of co-catalysts and catalyst supports. For example, the catalytic activity of n-Bu2SnO has been shown to be enhanced by the addition of methanol (B129727). mdpi.com Similarly, supporting catalysts on materials like silica (B1680970) or molecular sieves can improve their stability and efficiency. bohrium.com

Sustainable Feedstocks: A significant trend is the utilization of CO2 as a direct feedstock for carbonate synthesis, aligning with the principles of green chemistry. researchgate.net While the direct synthesis of dialkyl carbonates from CO2 and alcohols is thermodynamically challenging, research into effective catalysts and reaction conditions continues. acs.org

A comparative look at different catalytic approaches is presented below:

| Catalyst Type | Advantages | Challenges |

| Ionic Liquids | High selectivity, catalyst recyclability, green process. | Requires ionic liquid synthesis. |